

In-depth Technical Guide: Methyl 4-amino-2-methyl-5-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 4-amino-2-methyl-5-nitrobenzoate

Cat. No.: B1422058

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A Note to the Reader: Extensive research for "**Methyl 4-amino-2-methyl-5-nitrobenzoate**" did not yield a specific, publicly registered CAS number or dedicated scientific literature for this exact isomer. This suggests the compound may be novel, not extensively studied, or referenced under a different nomenclature. However, the structural motifs and functional groups present are well-understood in organic chemistry.

This guide, therefore, will proceed by providing a scientifically grounded overview of a closely related and well-documented isomer, Methyl 2-amino-5-nitrobenzoate (CAS: 3816-62-4). The principles of synthesis, reactivity, and potential applications discussed for this analog can provide valuable insights and a predictive framework for researchers investigating the specified, yet undocumented, target molecule. We will also explore a plausible synthetic pathway to **Methyl 4-amino-2-methyl-5-nitrobenzoate** based on established chemical principles.

Section 1: Compound Profile: Methyl 2-amino-5-nitrobenzoate

1.1 Chemical Identity and Properties

Methyl 2-amino-5-nitrobenzoate is a nitroaromatic compound that serves as a versatile intermediate in organic synthesis.^{[1][2]} Its structure features an electron-donating amino group

and an electron-withdrawing nitro group on a benzene ring, ortho and para respectively to a methyl ester. This electronic arrangement significantly influences its chemical reactivity.

Property	Value	Source
CAS Number	3816-62-4	[3]
Molecular Formula	C ₈ H ₈ N ₂ O ₄	[1] [3]
Molecular Weight	196.16 g/mol	[1] [3]
Appearance	Yellow crystalline solid	[1]
Melting Point	204-206°C	[4]
Solubility	Sparingly soluble in water	[1]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[1] [4]

1.2 Spectroscopic Data

While specific spectra for the target compound are unavailable, a compound with this structure would be expected to exhibit characteristic signals in various spectroscopic analyses:

- ¹H NMR: Distinct aromatic proton signals influenced by the substitution pattern, a singlet for the methyl ester protons, and a broad singlet for the amine protons.
- ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. The positions of the aromatic carbon signals would be diagnostic of the substituent effects.
- IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro group, and C=O stretching of the ester.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Section 2: Synthesis and Reactivity

2.1 Synthesis of Methyl 2-amino-5-nitrobenzoate

The synthesis of Methyl 2-amino-5-nitrobenzoate typically involves the nitration of a suitable precursor. A common route is the nitration of 2-aminobenzoic acid (anthranilic acid) followed by esterification.

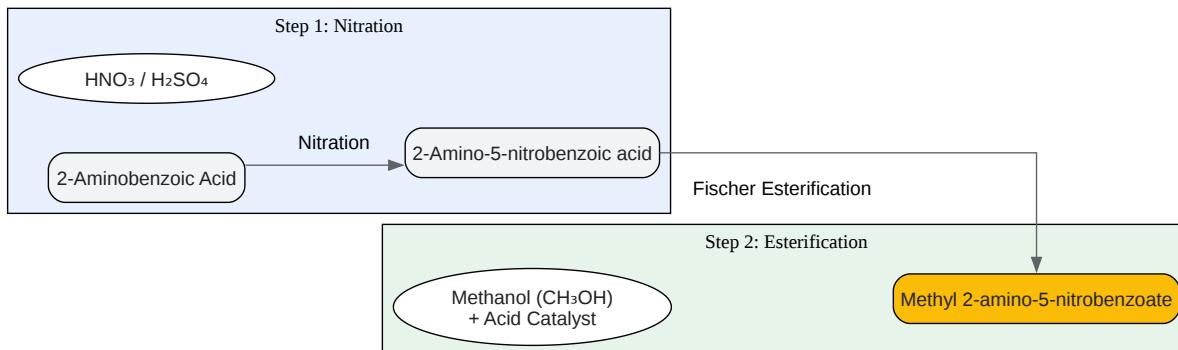
Experimental Protocol: Synthesis of Methyl 2-amino-5-nitrobenzoate

Step 1: Nitration of 2-Aminobenzoic Acid

- In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-aminobenzoic acid to a mixture of concentrated sulfuric acid and nitric acid.
- Maintain the temperature below 10°C during the addition.
- After the addition is complete, allow the mixture to stir for a specified time until the reaction is complete (monitored by TLC).
- Pour the reaction mixture onto crushed ice to precipitate the product, 2-amino-5-nitrobenzoic acid.
- Filter the precipitate, wash with cold water, and dry.

Step 2: Esterification

- Reflux the 2-amino-5-nitrobenzoic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer, evaporate the solvent, and purify the resulting Methyl 2-amino-5-nitrobenzoate by recrystallization or column chromatography.



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Caption: Synthesis workflow for Methyl 2-amino-5-nitrobenzoate.

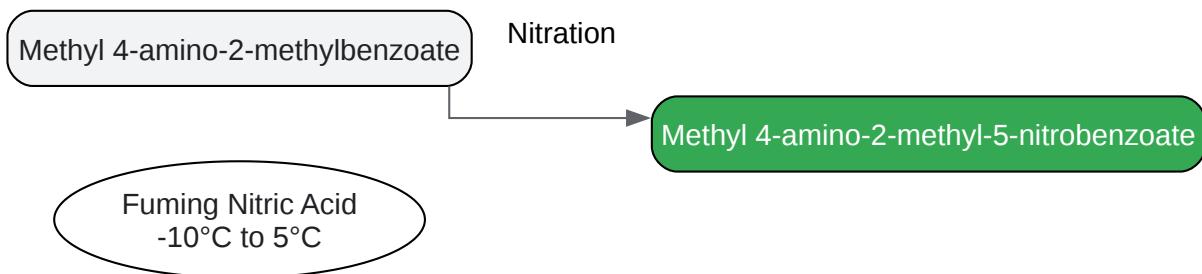
2.2 Plausible Synthesis of **Methyl 4-amino-2-methyl-5-nitrobenzoate**

A logical synthetic route to the target compound, **Methyl 4-amino-2-methyl-5-nitrobenzoate**, would start from Methyl 4-amino-2-methylbenzoate. The directing effects of the amino and methyl groups would guide the regioselectivity of the nitration.

Proposed Protocol:

- Dissolve Methyl 4-amino-2-methylbenzoate in a suitable solvent, such as chloroform.[5]
- Cool the solution to a low temperature (e.g., -10°C to 5°C).[5]
- Slowly add fuming nitric acid to the cooled solution.[5] The amino group is a strong ortho, para-director, and the methyl group is a weaker ortho, para-director. The position ortho to the amino group and meta to the methyl group (position 5) is sterically accessible and electronically activated for nitration.

- Control the reaction temperature carefully to prevent side reactions.
- After the reaction is complete, quench the reaction by pouring it into ice water.
- Extract the product, wash, dry, and purify.



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Caption: Proposed synthesis of **Methyl 4-amino-2-methyl-5-nitrobenzoate**.

Section 3: Applications in Research and Drug Development

Nitroaromatic compounds like Methyl 2-amino-5-nitrobenzoate are valuable building blocks in medicinal chemistry and materials science.[\[2\]](#)

3.1 Pharmaceutical Intermediate

The primary utility of this class of compounds is as an intermediate in the synthesis of more complex molecules.[\[1\]](#) The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings, which are common scaffolds in pharmaceuticals. The transformation of a related compound, 5-Methyl-2-nitrobenzoic acid, to its amino derivative is a key step in synthesizing various bioactive molecules.[\[6\]](#)

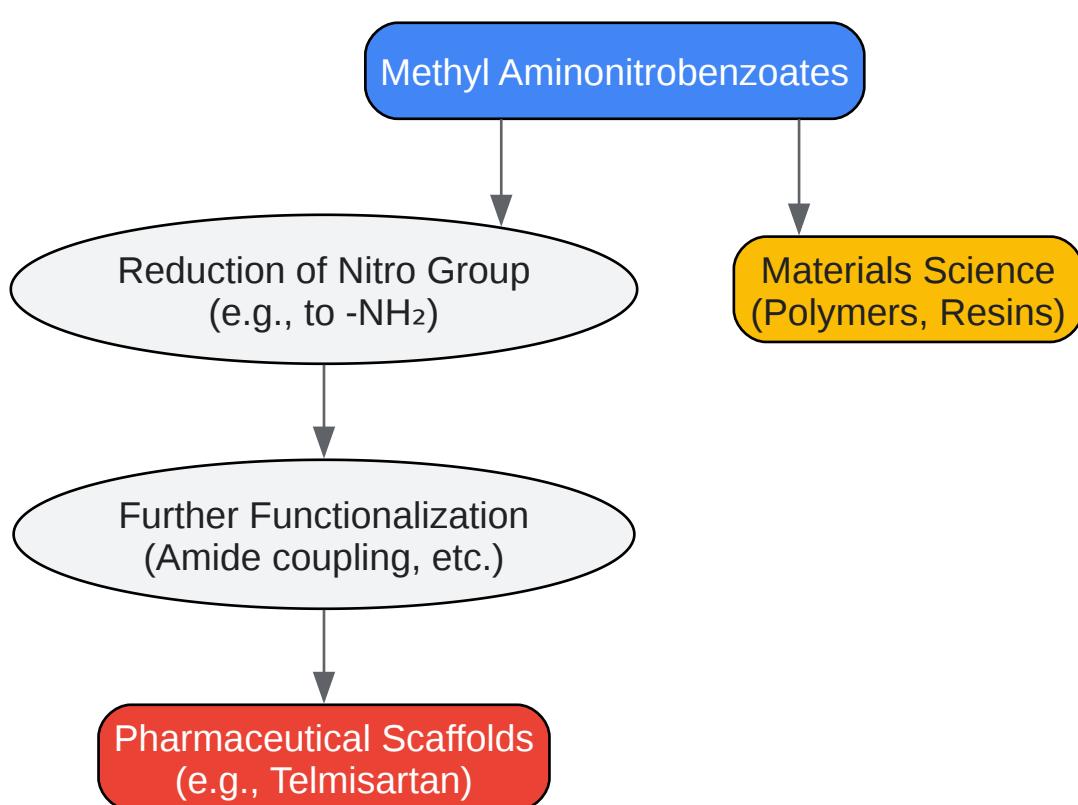
3.2 Precursor for Biologically Active Compounds

Aminobenzoates and nitrobenzoates have been studied for their biological activities, including chemoattractant properties for certain bacteria.[\[7\]](#) This suggests potential roles in studying

bacterial chemotaxis or developing antimicrobial agents.

3.3 Role in Drug Discovery Workflow

The general structure is a useful scaffold for creating libraries of compounds for screening. The differential reactivity of the amino, nitro, and ester groups allows for a variety of chemical modifications, leading to diverse molecular architectures for testing against biological targets. For instance, a related compound, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, is an intermediate in the synthesis of the antihypertensive drug Telmisartan.^[8]



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Caption: Application pathways for methyl aminonitrobenzoates.

Section 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for **Methyl 4-amino-2-methyl-5-nitrobenzoate** is not available, the safety precautions for closely related compounds should be strictly followed.

4.1 Hazard Identification (based on Methyl 2-amino-5-nitrobenzoate)

- Acute Toxicity: Harmful if swallowed.[3]
- Skin Irritation: Causes skin irritation.[3]
- Eye Irritation: Causes serious eye irritation.[3]

4.2 Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[9][10]
- Ventilation: Use only in a well-ventilated area.[9][10]
- Handling: Wash thoroughly after handling. Avoid breathing dust, fumes, or vapors. Do not ingest.[9][11]
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[9]

4.3 First Aid Measures

- Eyes: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.[9][10]
- Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.[9][10]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink plenty of water. Get immediate medical attention.[9]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9][10]

Section 5: Conclusion

Methyl 4-amino-2-methyl-5-nitrobenzoate represents a potentially valuable, though currently under-documented, chemical entity. By examining its close analog, Methyl 2-amino-5-nitrobenzoate, we can infer its likely chemical properties, reactivity, and utility as a synthetic

intermediate. The proposed synthetic pathway offers a logical starting point for its preparation. As with any chemical research, proper safety protocols are paramount. Further investigation into this specific isomer is warranted to fully characterize its properties and unlock its potential applications in drug discovery and materials science.

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